3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride
Description
Crystallographic Analysis and Conformational Isomerism
3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a fluorine atom at position 3 and a 2-methylphenyl group at the same carbon. While direct crystallographic data for this compound are limited, structural insights can be inferred from related fluorinated pyrrolidines. For example, studies on 3-fluoropyrrolidine derivatives reveal that fluorine substitution induces conformational preferences due to stereoelectronic effects.
Key Observations from Analogous Compounds:
- Conformational Rigidity : Fluorine’s electron-withdrawing nature enhances ring puckering stability. In (3S,4R)-3,4-difluoroproline, fluorine substitution reduces conformational flexibility compared to non-fluorinated prolines.
- Hydrogen Bonding : The hydrochloride counterion likely participates in intermolecular hydrogen bonds, as seen in other pyrrolidine hydrochlorides (e.g., 3-fluoro-3-(trifluoromethyl)pyrrolidine hydrochloride).
- Steric Effects : The 2-methylphenyl group introduces steric hindrance, potentially favoring specific puckered conformations (e.g., Cγ-exo or Cγ-endo) depending on the balance between steric and electronic interactions.
Table 1: Comparative Conformational Preferences in Fluorinated Pyrrolidines
Electronic Effects of Fluorine Substitution on Pyrrolidine Ring Stability
Fluorine’s electronegativity and hyperconjugative interactions critically influence the stability of the pyrrolidine ring in 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. Key electronic effects include:
1. Anomeric Effect :
Electron donation from the nitrogen lone pair (n~N~) into the σ* orbital of the adjacent C–F bond stabilizes the cis-conformer. This effect is prominent in vicinal fluorinated systems, as observed in 3,4-difluoropyrrolidines.
2. Fluorine Gauche Effect :
In systems with F–C–C–N fragments, the gauche conformation is favored due to σ~CH~→σ*~CF~ hyperconjugation. However, steric clashes from the 2-methylphenyl group may reduce this preference in the target compound.
3. Ring Strain Mitigation :
Fluorine’s small size minimizes steric strain at C3, allowing for efficient ring closure. This contrasts with bulkier substituents, which destabilize pyrrolidine rings.
Comparative Structural Analysis with Related Fluorinated Pyrrolidine Derivatives
The structural and electronic properties of 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride differ significantly from positional isomers and analogs.
1. Positional Isomer Comparison :
- 3-(3-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride (CAS: Not specified in sources):
2. Functional Group Impact :
3. Solvent-Dependent Behavior : In polar solvents (e.g., DMSO), fluorinated pyrrolidines exhibit reduced conformational bias due to solvent stabilization of the nitrogen lone pair. This contrasts with nonpolar solvents (e.g., CDCl3), where intramolecular interactions dominate.
Properties
IUPAC Name |
3-fluoro-3-(2-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-4-2-3-5-10(9)11(12)6-7-13-8-11;/h2-5,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGTYSFSXLTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of 3-(2-methylphenyl)pyrrolidine Precursors
One common approach involves starting from 3-(2-methylphenyl)pyrrolidine or its derivatives and introducing the fluorine atom at the 3-position using electrophilic fluorination reagents under controlled conditions. This method typically requires:
- Protection of the amine group (if necessary).
- Use of mild fluorinating agents to avoid over-fluorination or ring degradation.
- Subsequent conversion to the hydrochloride salt by treatment with hydrochloric acid.
Ring Construction Using Fluorinated Building Blocks
An alternative strategy is the cyclization of fluorinated intermediates, such as fluorinated amino acids or halogenated precursors, with 2-methylphenyl-containing reagents to form the pyrrolidine ring bearing the fluorine substituent. This method may involve:
- Cyclocondensation reactions.
- Use of chiral auxiliaries or catalysts to control stereochemistry.
- Final salt formation by hydrochloric acid treatment.
Example Synthesis from Literature
A related synthesis reported involves:
- Starting from an acetamide derivative bearing a fluoro-substituted phenyl group.
- Microwave-assisted reaction with 2-methylpyrrolidine and base (e.g., diisopropylethylamine) at elevated temperature (~100 °C) for 30 minutes.
- Workup involving extraction, washing, drying, and silica gel chromatography to isolate the fluorinated pyrrolidine intermediate.
- Conversion to hydrochloride salt by acid treatment.
Data Tables Summarizing Reaction Conditions and Yields
Research Findings and Considerations
- Selectivity and Control : The introduction of fluorine at the 3-position adjacent to a bulky 2-methylphenyl substituent demands reagents and conditions that provide high regio- and stereoselectivity.
- Salt Formation : Conversion to the hydrochloride salt improves compound stability, handling, and purification.
- Scalability : Patent literature highlights methods optimized for scale-up, including control of reagent stoichiometry and reaction environment.
- Microwave-Assisted Synthesis : Accelerates reaction times and improves yields in some fluorination and coupling steps.
- Purification : Silica gel chromatography remains a standard for isolating pure fluorinated pyrrolidines.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride is primarily explored for its potential therapeutic properties. It serves as a building block in the synthesis of more complex pharmaceutical agents. The following pharmacological activities have been investigated:
- Antidepressant Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticonvulsant Activity : Certain derivatives of pyrrolidine have been researched for their anticonvulsant properties, suggesting a role in epilepsy management.
- Anticancer Properties : Preliminary studies indicate that fluorinated compounds may inhibit cancer cell proliferation through various mechanisms.
Biological Studies
The compound has been utilized in biological research to study its interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, modulating their activity, which can lead to various biological effects such as:
- Protein Kinase Modulation : Research shows that it can influence cellular processes like proliferation and apoptosis, indicating potential therapeutic applications in cancer treatment.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms in the structure significantly impacts the biological activity of the compound. SAR studies suggest that fluorinated analogs enhance binding affinity to biological targets compared to non-fluorinated counterparts. This property is crucial for developing new drugs targeting various diseases.
Antidepressant Activity
Research has demonstrated that compounds similar to 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride can effectively modulate serotonin levels, leading to antidepressant effects. For instance, studies involving pyrrolidine derivatives have shown promise in animal models for depression.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed its potential to inhibit tumor growth in vitro. A study highlighted that certain fluorinated pyrrolidine derivatives exhibited significant cytotoxicity against various cancer cell lines.
Anticonvulsant Studies
Investigations into the anticonvulsant effects of related compounds have indicated that structural modifications can enhance efficacy. For example, a series of pyrrolidine derivatives were tested for their ability to reduce seizure activity in animal models.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride with its closest analogs:
Key Observations:
- Halogen Substituents: Bromine in 3-(2-bromophenyl)pyrrolidine HCl offers a site for further functionalization (e.g., Suzuki coupling), whereas fluorine in the target compound may enhance metabolic stability. Positional Isomerism: The para-fluorophenyl analog exhibits distinct electronic effects compared to the ortho-methylphenyl group in the target compound, impacting dipole moments and π-π stacking interactions.
Molecular Weight and Lipophilicity :
- Higher molecular weights in trifluoromethyl/trifluoromethoxy analogs (~269–285 g/mol) correlate with increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- The target compound’s 2-methylphenyl group may similarly modulate neurotransmitter receptor interactions.
- Antimicrobial and Anti-inflammatory Applications : Fluorinated pyrrolidines are frequently explored for antimicrobial properties due to fluorine’s electronegativity and ability to disrupt bacterial membranes .
Biological Activity
3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's interactions with various biological targets, particularly enzymes and receptors, make it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a fluorine atom and a methylphenyl group. The presence of the fluorine atom is significant as it can enhance the compound's biological activity through increased lipophilicity and altered metabolic stability.
The primary mechanism of action for 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride involves the inhibition of dipeptidyl peptidase IV (DPP-IV) , an enzyme crucial for glucose metabolism and immune response modulation. Inhibition of DPP-IV leads to increased levels of incretin hormones, which subsequently enhances insulin secretion and improves glycemic control.
In Vitro Studies
In vitro studies have demonstrated that 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride exhibits significant biological activity against various cellular targets. Notable findings include:
- Antagonistic Effects : The compound has shown antagonistic effects on several receptors, including serotonin receptors (5-HT), with pKi values indicating high affinity .
- Cellular Metabolism Modulation : It has been observed to affect cellular signaling pathways, influencing gene expression and metabolic processes in different cell lines.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride, possess antibacterial and antifungal properties. In particular, studies have reported:
- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good antimicrobial efficacy .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Case Studies
A case study focusing on the pharmacological profiling of similar pyrrolidine derivatives highlighted their potential in treating metabolic disorders due to their ability to modulate insulin secretion through DPP-IV inhibition. Another study emphasized the role of structural modifications in enhancing the bioactivity of pyrrolidine derivatives, suggesting that the introduction of fluorinated groups can significantly improve therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters. Key steps include:
- Temperature : Maintain a gradient (e.g., 0–5°C for exothermic steps) to avoid side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt. Monitor purity via TLC or HPLC .
Q. How is the structure of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride confirmed post-synthesis?
- Methodological Answer : Structural validation involves:
- NMR Spectroscopy : Analyze H and C spectra to confirm pyrrolidine ring substitution patterns and fluorine integration .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) to validate salt formation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Follow protocols for hazardous organofluorine compounds:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer : Systematic optimization strategies include:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps involving the 2-methylphenyl group .
- Solvent Basicity : Adjust pH using bases (e.g., KCO) to enhance nucleophilic substitution at the pyrrolidine nitrogen .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .
Q. What advanced analytical techniques detect trace impurities in this compound?
- Methodological Answer : Beyond standard methods:
- HPLC-MS/MS : Quantify impurities at ppm levels using reverse-phase C18 columns and tandem MS detection .
- X-ray Crystallography : Resolve crystal structures to identify stereochemical impurities (e.g., enantiomeric byproducts) .
- ICP-OES : Screen for heavy metal residues from catalysts (e.g., Pd, Cu) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Analog studies suggest:
- Neurological Targets : Dopamine or serotonin receptors due to the pyrrolidine scaffold’s similarity to bioactive amines .
- Enzyme Inhibition : Fluorine’s electronegativity may enhance binding to kinases or proteases. Use molecular docking to predict affinity .
- In Vivo Models : Test neuroprotective effects in zebrafish or rodent models, monitoring behavioral endpoints .
Q. How does the fluorine substituent influence reactivity and bioactivity?
- Methodological Answer : Fluorine’s impact includes:
- Electron Withdrawal : Stabilizes intermediates in SNAr reactions, altering regioselectivity .
- Metabolic Stability : Reduces hepatic clearance by blocking CYP450 oxidation sites. Assess via microsomal assays .
- Lipophilicity : Increases logP, enhancing blood-brain barrier penetration. Measure via shake-flask or computational methods (e.g., ClogP) .
Q. What strategies resolve enantiomers if the compound has chiral centers?
- Methodological Answer : For stereochemical purity:
- Chiral Chromatography : Use columns with cellulose-based phases (e.g., Chiralpak® IA) to separate enantiomers .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to known standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
